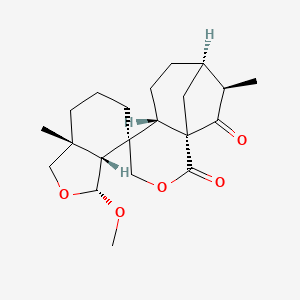

ludongnin F

Description

Ludongnin C is a C-19 oxygenated enmein-type ent-kauranoid diterpenoid isolated from Isodon species. It belongs to a class of natural products characterized by a fused tetracyclic skeleton with a twist-boat B ester ring and additional oxygenated functionalities (Fig. 1a) . Its molecular architecture includes a fused A/E1/E2 ring system and a β-keto ester group, which serves as a critical synthetic handle for further derivatization . Recent enantioselective total syntheses of ludongnin C have been achieved via a Ni-catalyzed reductive decarboxylative cyclization/radical-polar crossover (RRPCO)/C-acylation cascade, enabling efficient construction of its complex core .

Properties

Molecular Formula |

C21H30O5 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(1'S,3R,3aR,4R,6'S,7aR,9'R,10'R)-3-methoxy-7a,10'-dimethylspiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione |

InChI |

InChI=1S/C21H30O5/c1-12-13-5-6-14-20(11-26-18(23)21(14,9-13)16(12)22)8-4-7-19(2)10-25-17(24-3)15(19)20/h12-15,17H,4-11H2,1-3H3/t12-,13-,14+,15-,17-,19+,20-,21+/m1/s1 |

InChI Key |

YPVJSAYFTDREBJ-YHDMYULQSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC[C@H]3[C@@]4(CCC[C@@]5([C@H]4[C@@H](OC5)OC)C)COC(=O)[C@]3(C2)C1=O |

Canonical SMILES |

CC1C2CCC3C4(CCCC5(C4C(OC5)OC)C)COC(=O)C3(C2)C1=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Context of Enmein-Type ent-Kauranoids

The synthesis of (–)-ludongnin C (a structural analogue) involves a complex fused A/E1/E2 ring system with oxygenated functional groups . Key reactive sites in these molecules typically include:

-

C-19 oxygenated groups (common oxidation site)

-

Twist-boat B lactone ring (mechanistically challenging)

-

Enone moieties on D rings (electron-deficient regions for reductions)

Radical Cascade Reactions

A Ni-catalyzed decarboxylative cyclization/radical-polar crossover/C-acylation cascade is critical for forming tetrahydrofuran (THF) rings and β-keto ester groups :

| Reaction Step | Key Features | Yield Range |

|---|---|---|

| Decarboxylative cyclization | Forges THF ring via 5-exo-trig radical pathway | 35–80% |

| Radical-polar crossover | Enables C10–C11 bond formation | Dependent on RAE group |

| C-Acylation | Achieved via carboxylation/esterification | 37–69% |

Mechanistic studies using isotope labeling (e.g., 13C-Boc₂O) revealed partial ester group incorporation from both reagents and solvent .

Stereoselective Reductions

Enone moieties on D rings undergo:

-

1,2-Reductions : For C7–C8 bond saturation

-

1,4-Reductions : For ketone-to-alcohol conversions

Both processes show >90% stereoselectivity in model systems .

Optimized Conditions

| Parameter | Optimal Value | Impact |

|---|---|---|

| Catalyst | Ni(acac)₂ | Enhances radical cyclization efficiency |

| Solvent | DMF/H₂O (4:1) | Balances polarity and solubility |

| Temperature | 60°C | Maximizes crossover efficiency |

Biological Relevance and Functional Group Impact

While ludongnin F-specific data are unavailable, studies on (–)-macrocalyxoformins show that:

-

Ketone groups on D rings are critical for anti-tumor activity (IC₅₀ improvements by 3–5×) .

-

THF ring conformation influences binding to biological targets like ATPases .

Gaps in Current Knowledge

-

No experimental data exist for this compound’s reactivity in:

-

Photochemical reactions

-

Enzyme-mediated transformations

-

-

DFT or QM/MM studies are needed to predict:

-

Transition states for C-19 functionalization

-

Solvent effects on acylation pathways

-

Comparison with Similar Compounds

Key Structural Features:

- C4 quaternary stereocenter (shared with macrocalyxoformins A/B).

- E1 and E2 tetrahydrofuran (THF) rings .

- β-keto ester at C10 for late-stage functionalization .

Comparison with Structurally Related Compounds

Ludongnin C is part of the enmein-type ent-kauranoid family, which includes macrocalyxoformins A/B and other bioactive diterpenoids. Below is a systematic comparison:

Structural Comparison

Key Observations :

- The α-methylenecyclopentanone (D ring) in macrocalyxoformin B is critical for antitumor activity, while ludongnin C’s ketone group shows weaker but distinct bioactivity .

- Ludongnin J’s 6,7-seco-7,20-olide system represents a rare structural divergence among ent-kauranoids .

Mechanistic Insights :

Q & A

How to formulate a focused research question on Ludongnin F’s biological activity?

Begin by applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

- Feasible: Ensure access to this compound samples and analytical tools (e.g., HPLC).

- Novel: Address gaps, such as unexplored mechanisms in apoptosis induction.

- Relevant: Align with broader goals like cancer therapeutics. Structure the question to include variables (e.g., “How does this compound concentration [independent variable] affect caspase-3 activation [dependent variable] in in vitro leukemia models?”). Avoid overly broad or narrow scopes .

Q. What methodologies are suitable for initial characterization of this compound?

Use a multi-modal approach :

- Spectroscopic analysis (NMR, IR) for structural elucidation.

- In vitro bioassays (e.g., cytotoxicity screening via MTT assay).

- Chromatographic purity checks (HPLC-MS). Document raw data in appendices and highlight processed results (e.g., IC50 values) in tables, avoiding redundancy between text and visuals .

Q. How to design a pilot study for this compound’s pharmacokinetic properties?

- Define measurable endpoints (e.g., plasma half-life, bioavailability).

- Use small sample sizes to test feasibility.

- Include controls (e.g., vehicle-treated groups) and statistical power analysis to refine subsequent experiments .

Q. What strategies ensure a comprehensive literature review on this compound?

- Conduct systematic searches across PubMed, SciFinder, and preprint repositories.

- Critically appraise methodologies in prior studies (e.g., solvent choices affecting solubility).

- Synthesize findings into a table comparing key variables (e.g., efficacy across cell lines) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

Q. What mixed-methods approaches can enhance this compound research?

Combine quantitative (e.g., dose-response curves) and qualitative (e.g., stakeholder interviews on therapeutic potential) methods .

- Example: Use HPLC to quantify metabolite levels alongside thematic analysis of clinician surveys on treatment barriers.

- Ensure alignment between research questions and design to avoid redundancy .

Q. How to optimize experimental parameters for this compound synthesis?

Employ factorial design or response surface methodology :

- Vary factors (e.g., temperature, catalyst concentration) and analyze outcomes via ANOVA.

- Present results in contour plots or 3D response surfaces to visualize optimal conditions .

Q. What frameworks address reproducibility challenges in this compound studies?

- Standardize protocols (e.g., ISO guidelines for cell culture).

- Share raw datasets and code repositories for transparency.

- Use inter-laboratory validation to confirm key findings .

Q. How to design cross-disciplinary collaborations for this compound applications?

- Establish clear roles (e.g., chemists synthesize analogs; biologists test efficacy).

- Use shared platforms (e.g., electronic lab notebooks) for real-time data integration.

- Align objectives with funding priorities (e.g., antimicrobial resistance) .

Data Presentation and Analysis

Q. How to structure tables and figures for this compound research papers?

Q. What statistical methods validate this compound’s mechanism of action?

- Apply multivariate regression to correlate structural features with bioactivity.

- Use pathway analysis (e.g., KEGG) for omics data.

- Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .

Ethical and Iterative Considerations

Q. How to address ethical concerns in this compound animal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.